(E)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide
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Description
(E)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a useful research compound. Its molecular formula is C16H13N3O3S and its molecular weight is 327.36. The purity is usually 95%.
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Scientific Research Applications
Synthetic Pathways and Chemical Properties
Novel synthetic pathways for related benzothiazole derivatives have been explored for their potential in creating anti-inflammatory and analgesic agents. Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnagenone and khellinone, showcasing their application in preparing heterocyclic compounds such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These compounds were found to have significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting their importance in the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
Patel, Agravat, and Shaikh (2011) reported on the synthesis and antimicrobial activity of new pyridine derivatives, including those with a benzothiazole backbone. Their research contributes to understanding how these compounds can be used against various bacterial and fungal strains, providing a basis for the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Corrosion Inhibition
The application of benzothiazole derivatives in corrosion inhibition was studied by Hu et al. (2016), who synthesized two derivatives to examine their effect against steel corrosion in HCl solution. Their findings suggest that these compounds offer high inhibition efficiencies, underscoring their potential use in protecting metals from corrosion (Hu et al., 2016).
Photodynamic Therapy for Cancer Treatment
Pişkin, Canpolat, and Öztürk (2020) synthesized a new zinc phthalocyanine compound with high singlet oxygen quantum yield, substituted with Schiff base-containing benzenesulfonamide derivative groups. This compound demonstrated significant potential for Type II photodynamic therapy applications, indicating a promising avenue for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Supramolecular Gelators
Yadav and Ballabh (2020) explored the gelation behavior of N-(thiazol-2-yl) benzamide derivatives, highlighting the influence of methyl functionality and S⋯O interaction in gelation. Their work contributes to the understanding of how these compounds can be used as supramolecular gelators, with applications ranging from material science to drug delivery systems (Yadav & Ballabh, 2020).
Properties
IUPAC Name |
N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-4-7-19-12-6-5-11(21-3)9-14(12)23-16(19)17-15(20)13-8-10(2)18-22-13/h1,5-6,8-9H,7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNCUGILUONTJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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